CI-988

概要

説明

科学的研究の応用

PD-134308 has several scientific research applications:

Chemistry: It is used as a reference compound in the study of cholecystokinin receptors and their antagonists.

Biology: PD-134308 is utilized in research involving the modulation of cholecystokinin receptors in various biological systems.

Industry: PD-134308 is used in the development of new therapeutic agents targeting cholecystokinin receptors.

作用機序

PD-134308は、コレシストキニン2受容体に選択的に結合し、アンタゴナイズすることでその効果を発揮します。このアンタゴニズムは、不安や腫瘍の増殖経路の調節など、受容体の正常な機能を阻害します。 PD-134308の分子標的は、主にコレシストキニン2受容体であり、関係する経路には、不安や腫瘍増殖に関連するものが含まれます .

類似化合物の比較

PD-134308は、以下のような他のコレシストキニン受容体アンタゴニストと比較されます。

YM022: 同様の選択性と効力を有するもう1つのコレシストキニン2受容体アンタゴニストです。

YF476: コレシストキニン2受容体に対する高親和性で知られています。

AG041R: 異なる結合特性を持つコレシストキニン受容体リガンドです。

L-740,093: もう1つの選択的コレシストキニン2受容体アンタゴニストです。

JB93182: 同様の受容体結合特性を持つ化合物です。

PD136450: 同等の特性を持つもう1つのコレシストキニン受容体アンタゴニスト .

PD-134308は、コレシストキニン2受容体に対する高い選択性と、強力な不安解消作用と抗腫瘍効果によってユニークです .

準備方法

PD-134308の合成には、主要な中間体の形成とその後のカップリングを含む、複数の工程が含まれます。正確な合成経路と反応条件は、所有権があり、公に詳細に公開されていません。

化学反応の分析

PD-134308は、以下を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、化合物に存在する官能基の改変に不可欠です。

置換反応: これらの反応で使用される一般的な試薬には、ハロゲンと求核剤があり、PD-134308のさまざまな誘導体の生成につながります。

主要な生成物: これらの反応の主な生成物は、コレシストキニン2受容体アンタゴニストそのものであり、反応条件に応じて潜在的な副生成物が生成される可能性があります.

科学研究の応用

PD-134308には、いくつかの科学研究の応用があります。

化学: コレシストキニン受容体とそのアンタゴニストの研究における基準化合物として使用されます。

生物学: PD-134308は、さまざまな生物学的システムにおけるコレシストキニン受容体の調節に関与する研究で使用されます。

医学: この化合物は、コレシストキニン2受容体の選択的アンタゴニストであるため、不安や特定の種類の腫瘍の治療に潜在的な可能性を示しています.

類似化合物との比較

PD-134308 is compared with other cholecystokinin receptor antagonists such as:

YM022: Another cholecystokinin 2 receptor antagonist with similar selectivity and potency.

YF476: Known for its high affinity for cholecystokinin 2 receptors.

AG041R: A cholecystokinin receptor ligand with distinct binding properties.

L-740,093: Another selective cholecystokinin 2 receptor antagonist.

JB93182: A compound with similar receptor binding characteristics.

PD136450: Another cholecystokinin receptor antagonist with comparable properties .

PD-134308 is unique due to its high selectivity for cholecystokinin 2 receptors and its potent anxiolytic and anti-tumor effects .

特性

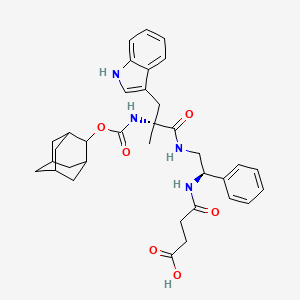

IUPAC Name |

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSSYMRZKLFDR-ZABPBAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099873 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-27-3 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-988 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CI-988?

A1: this compound acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B receptor). [, , ]

Q2: How does this compound interact with the CCK-B receptor?

A2: While the precise binding mechanism remains to be fully elucidated, this compound competitively inhibits the binding of cholecystokinin (CCK) and gastrin, the endogenous ligands, to the CCK-B receptor. [, , ] This interaction prevents the activation of downstream signaling pathways normally initiated by CCK and gastrin.

Q3: What are the downstream effects of CCK-B receptor antagonism by this compound?

A3: Antagonism of the CCK-B receptor by this compound has been shown to:

- Reduce anxiety-like behavior: Studies in rodents have demonstrated that this compound can produce anxiolytic-like effects in various anxiety models. [, , ]

- Modulate dopamine neuronal activity: this compound appears to influence dopamine neuronal activity in the substantia nigra, potentially by altering the response to dopamine agonists. [, ]

- Influence pain perception: Research suggests that this compound might play a role in modulating pain perception, particularly in the context of neuropathic pain and morphine analgesia. [, ]

- Affect cell proliferation: In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including small cell lung cancer and colon cancer cells. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C36H44N4O6, and its molecular weight is 616.75 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data may not be comprehensively detailed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been employed for its characterization and quantification. []

Q6: How do structural modifications of this compound affect its CCK-B receptor affinity?

A6: Research indicates that specific structural elements within this compound are crucial for its CCK-B receptor binding affinity and selectivity. For example:

- Indole Moiety: Modifications to the indole ring can significantly impact CCK-B receptor affinity. []

- Acid Mimics: Studies exploring acid mimics of this compound highlight the importance of pKa values, charge distribution, and geometry for optimal binding. []

- Stereochemistry: The stereochemistry of this compound is essential for its activity. Enantiomers of this compound display distinct receptor selectivity profiles. []

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Research suggests that this compound exhibits low oral bioavailability in both rodents and non-rodent species. This has been attributed to poor absorption and efficient hepatic extraction. [] Efforts have been made to develop analogs with improved pharmacokinetic properties.

Q8: Does this compound cross the blood-brain barrier?

A8: Yes, this compound has been shown to penetrate the blood-brain barrier, which is crucial for its central nervous system effects. []

Q9: What in vitro models have been used to investigate the effects of this compound?

A9: Several in vitro models have been employed, including:

- Radioligand Binding Assays: To assess the binding affinity of this compound to CCK-A and CCK-B receptors. [, ]

- Cell Proliferation Assays: To investigate the effects of this compound on the growth of various cancer cell lines. [, , ]

- Isolated Tissue Preparations: To evaluate the impact of this compound on CCK-mediated responses in tissues like the gallbladder. [, ]

Q10: What animal models have been used to study the effects of this compound?

A10: Various animal models have been utilized, including:

- Rodent Anxiety Models: The elevated X-maze and other behavioral paradigms have been used to assess the anxiolytic-like effects of this compound. [, ]

- Pain Models: Models of neuropathic pain and morphine tolerance have been employed to investigate the role of this compound in pain modulation. [, , , ]

- Models of Cancer Growth: Xenograft models have been used to study the effects of this compound on tumor growth in vivo. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。